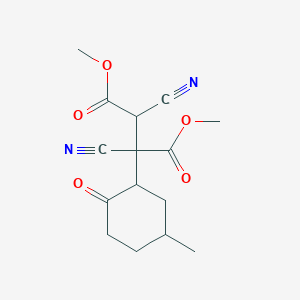
Dimethyl 2,3-dicyano-2-(5-methyl-2-oxocyclohexyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE is a complex organic compound with a unique structure that includes cyano groups, a methyl group, and an oxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE typically involves multi-step organic reactions. One common method includes the reaction of dimethyl acetylenedicarboxylate with appropriate nitriles and ketones under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE has several scientific research applications:
Mechanism of Action
The mechanism by which DIMETHYL 2,3-DICYANO-2-(5-METHYL-2-OXOCYCLOHEXYL)SUCCINATE exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to engage in multiple pathways, including oxidative and reductive processes .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL ACETYLENEDICARBOXYLATE: Similar in structure but lacks the oxocyclohexyl group.
DIMETHYL FUMARATE: Contains similar ester groups but differs in the presence of cyano groups and overall structure.
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
dimethyl 2,3-dicyano-2-(5-methyl-2-oxocyclohexyl)butanedioate |
InChI |
InChI=1S/C15H18N2O5/c1-9-4-5-12(18)10(6-9)15(8-17,14(20)22-3)11(7-16)13(19)21-2/h9-11H,4-6H2,1-3H3 |
InChI Key |
CNODFULINUVNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C#N)(C(C#N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















